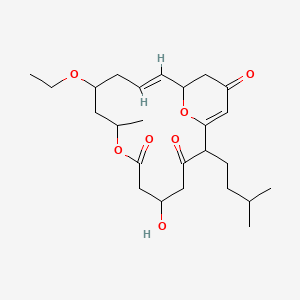
Btk-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Btk-IN-14 is a small molecule inhibitor targeting Bruton tyrosine kinase, a non-receptor tyrosine kinase involved in the signaling pathways of B cells and other hematopoietic cells. Bruton tyrosine kinase plays a crucial role in the development, differentiation, and survival of B cells. Inhibitors of Bruton tyrosine kinase, such as this compound, have shown promise in treating various B-cell malignancies and autoimmune diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s binding affinity and selectivity for Bruton tyrosine kinase. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. Quality control measures, including spectroscopic and chromatographic analyses, are implemented to ensure the consistency and efficacy of the compound.
化学反应分析
Types of Reactions
Btk-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule, which can impact its binding properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Btk-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Bruton tyrosine kinase in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling mechanisms of B cells and other hematopoietic cells.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
Industry: Utilized in the development of new therapeutic agents targeting Bruton tyrosine kinase and related pathways.
作用机制
Btk-IN-14 exerts its effects by binding to the active site of Bruton tyrosine kinase, thereby inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways that are essential for B cell activation, proliferation, and survival. The compound specifically targets the cysteine residue at the active site, forming a covalent bond that leads to irreversible inhibition of the kinase. This mechanism of action makes this compound a potent inhibitor with high selectivity for Bruton tyrosine kinase.
相似化合物的比较
Similar Compounds
Ibrutinib: A first-generation Bruton tyrosine kinase inhibitor with broad clinical applications.
Acalabrutinib: A second-generation inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation inhibitor known for its high potency and favorable safety profile.
Uniqueness of Btk-IN-14
This compound stands out due to its unique chemical structure, which confers high binding affinity and selectivity for Bruton tyrosine kinase. Compared to other inhibitors, this compound may offer advantages in terms of potency, selectivity, and reduced side effects. Its distinct mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development and clinical application.
属性
分子式 |
C38H44N8O4 |
|---|---|
分子量 |
676.8 g/mol |
IUPAC 名称 |
10-[4-[5-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methyl-6-oxopyridin-3-yl]-3-(hydroxymethyl)pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one |
InChI |
InChI=1S/C38H44N8O4/c1-23-17-43(28-21-50-22-28)18-24(2)46(23)27-6-7-34(40-16-27)41-31-12-26(19-42(5)36(31)48)29-8-9-39-35(30(29)20-47)45-11-10-44-32(37(45)49)13-25-14-38(3,4)15-33(25)44/h6-13,16,19,23-24,28,47H,14-15,17-18,20-22H2,1-5H3,(H,40,41)/t23-,24-/m0/s1 |
InChI 键 |
MKOCXBGRGYGWAO-ZEQRLZLVSA-N |
手性 SMILES |
C[C@H]1CN(C[C@@H](N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8 |
规范 SMILES |
CC1CN(CC(N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


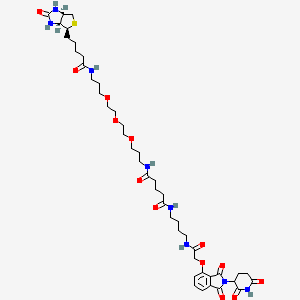
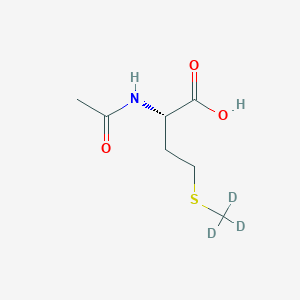
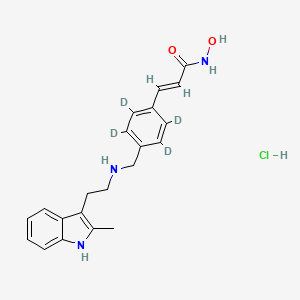

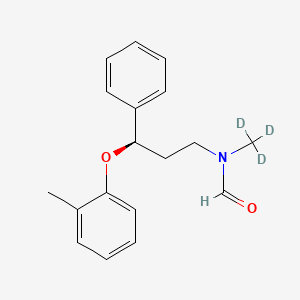


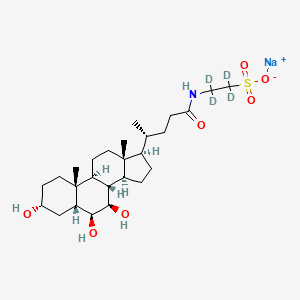
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
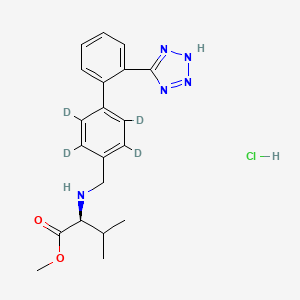
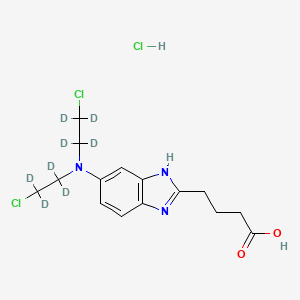
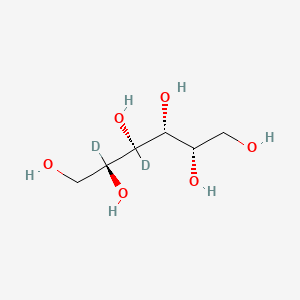
octadec-9-enamide](/img/structure/B12412110.png)
